REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([O:15]C(=O)C)[C:5]=2[CH:6]=1.C(=O)([O-])[O-].[K+].[K+]>CO.O>[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[C:7]([OH:15])[C:5]=2[CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1.275 g
|
Type
|
reactant
|
Smiles
|
CC=1OC2=C(C1)C(=CC(=C2)C(=O)OC)OC(C)=O
|
Name
|
|
Quantity
|
1.408 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture stirred for 1 hr at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The supernatant liquor was decanted from the insoluble material
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a cream solid (2.19 g, assumed to be contaminated with inorganics)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC=1OC2=C(C1)C(=CC(=C2)C(=O)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |